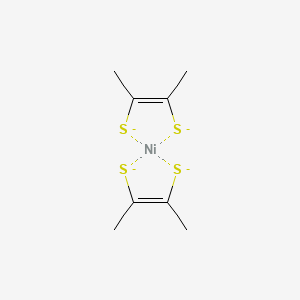
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- typically involves the reaction of nickel salts with dithiolene ligands. One common method is to react nickel(II) chloride with 2-butene-2,3-dithiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithiolene ligands.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: It can be reduced to form lower oxidation states of nickel.
Substitution: The dithiolene ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions would result in the formation of new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of nickel bis(dithiolene) complexes. These studies help in understanding the behavior of similar compounds in various chemical environments.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and other cellular components.
Industry: The compound’s electronic properties make it useful in the development of materials for electronic devices, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism by which Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- exerts its effects involves its ability to coordinate with various substrates. The dithiolene ligands provide a flexible coordination environment that allows the nickel center to interact with different molecules. This interaction can modulate the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or interacting with other metal centers in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- is unique among nickel bis(dithiolene) complexes due to its specific ligand structure. Similar compounds include:
Nickel, bis(1,2-dithiolato)-: This compound has a different ligand structure, which affects its electronic properties and reactivity.
Nickel, bis(1,3-dithiolato)-: Another similar compound with a different ligand arrangement, leading to variations in its chemical behavior.
Nickel, bis(1,4-dithiolato)-: This compound also differs in its ligand structure, resulting in unique properties compared to Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)-.
The uniqueness of Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS’)-, (SP-4-1)- lies in its specific ligand configuration, which imparts distinct electronic and chemical properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38951-94-9 |
|---|---|
Molekularformel |
C8H12NiS4-4 |
Molekulargewicht |
295.1 g/mol |
IUPAC-Name |
(Z)-but-2-ene-2,3-dithiolate;nickel |
InChI |
InChI=1S/2C4H8S2.Ni/c2*1-3(5)4(2)6;/h2*5-6H,1-2H3;/p-4/b2*4-3-; |
InChI-Schlüssel |
QIIUAXISDIPKDP-FDGPNNRMSA-J |
Isomerische SMILES |
C/C(=C(/[S-])\C)/[S-].C/C(=C(/[S-])\C)/[S-].[Ni] |
Kanonische SMILES |
CC(=C(C)[S-])[S-].CC(=C(C)[S-])[S-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



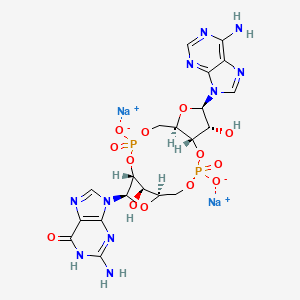

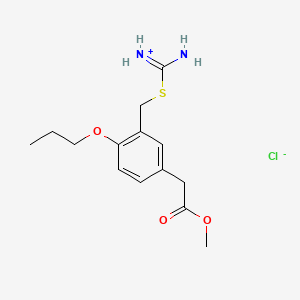
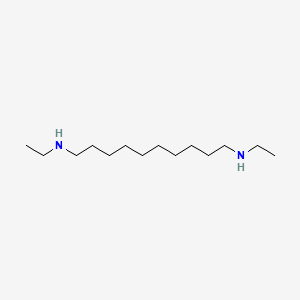
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
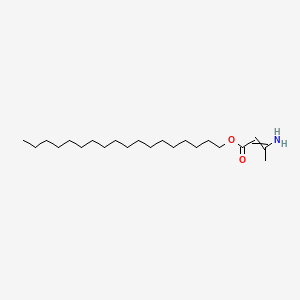
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
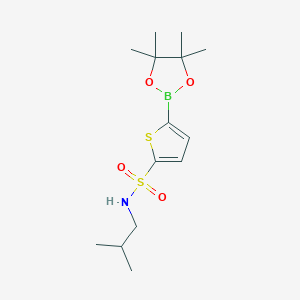

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
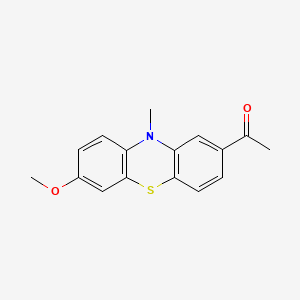
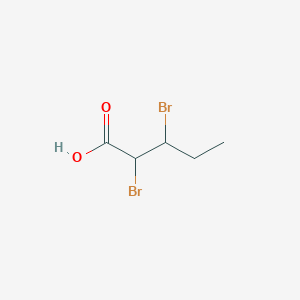
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
